phenyl [4-(dimethylamino)phenyl]carbamate
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Overview
Description
Phenyl [4-(dimethylamino)phenyl]carbamate, commonly known as Phenothiazine, is a heterocyclic compound that has been widely used in scientific research for its diverse pharmacological properties. It was first synthesized in 1883 by Bernthsen, and since then, it has been used in various fields of research, including chemistry, medicine, and biology.
Mechanism of Action
The mechanism of action of Phenothiazine is not fully understood. It is known to act as a dopamine receptor antagonist, which is responsible for its antipsychotic properties. It also acts as an inhibitor of oxidative phosphorylation, which is responsible for its cytotoxic effects. Phenothiazine has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Phenothiazine has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting oxidative phosphorylation. It has also been found to have anti-inflammatory effects by inhibiting the release of cytokines. Phenothiazine has been shown to have antihistaminic effects by blocking the histamine receptors. It has also been found to have antiemetic effects by blocking the dopamine receptors.
Advantages and Limitations for Lab Experiments
Phenothiazine has several advantages for laboratory experiments. It is readily available and easy to synthesize. It has diverse pharmacological properties, which makes it useful for studying various diseases. However, Phenothiazine has some limitations for laboratory experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. It also has low bioavailability, which limits its use in vivo.
Future Directions
There are several future directions for the study of Phenothiazine. It can be studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It can also be studied for its potential use as a photosensitizer in photodynamic therapy. Further research is needed to fully understand the mechanism of action of Phenothiazine and its potential use in the treatment of diseases.
Synthesis Methods
Phenothiazine can be synthesized by several methods, including the reaction of 4-chloroaniline with 4-dimethylaminobenzaldehyde, followed by the reaction with carbonyl diimidazole. Another method involves the reaction of 4-chloroaniline with 4-dimethylaminobenzophenone, followed by the reaction with phosgene. These methods are efficient and result in high yields of Phenothiazine.
Scientific Research Applications
Phenothiazine has been widely studied for its diverse pharmacological properties. It has been found to have antipsychotic, antihistaminic, antiemetic, and anti-inflammatory properties. It has also been used as an inhibitor of oxidative phosphorylation and as a photosensitizer in photodynamic therapy. Phenothiazine has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Properties
IUPAC Name |
phenyl N-[4-(dimethylamino)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17(2)13-10-8-12(9-11-13)16-15(18)19-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMIXKXTPKQWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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